N-Benzyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea
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Overview
Description
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a tert-butyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of benzyl isocyanate with 5-tert-butyl-1,2-oxazole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea oxide.
Reduction: Formation of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea alcohol.
Substitution: Formation of substituted N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea derivatives.
Scientific Research Applications
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea
- N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)guanidine
Uniqueness
N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the tert-butyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
55861-80-8 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-benzyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(18-20-12)17-14(19)16-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
IHTBYFXFCMKPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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